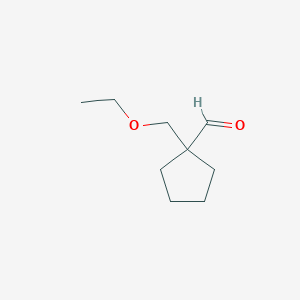
1-(Ethoxymethyl)cyclopentane-1-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Ethoxymethyl)cyclopentane-1-carbaldehyde is an organic compound with the molecular formula C(_9)H(_16)O(_2) It features a cyclopentane ring substituted with an ethoxymethyl group and an aldehyde functional group
准备方法
Synthetic Routes and Reaction Conditions: 1-(Ethoxymethyl)cyclopentane-1-carbaldehyde can be synthesized through several methods. One common approach involves the alkylation of cyclopentanone with ethyl bromide in the presence of a base, followed by oxidation to introduce the aldehyde group. The reaction conditions typically include:
Base: Sodium hydride or potassium tert-butoxide
Solvent: Tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO)
Oxidizing Agent: Pyridinium chlorochromate (PCC) or Dess-Martin periodinane
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic methods using supported metal catalysts can also be employed to streamline the synthesis and reduce by-products.
化学反应分析
Types of Reactions: 1-(Ethoxymethyl)cyclopentane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion to the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where the ethoxymethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: 1-(Ethoxymethyl)cyclopentane-1-carboxylic acid
Reduction: 1-(Ethoxymethyl)cyclopentane-1-methanol
Substitution: Various substituted cyclopentane derivatives depending on the nucleophile used.
科学研究应用
1-(Ethoxymethyl)cyclopentane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block in the preparation of pharmaceuticals.
Biology: Investigated for its potential biological activity and as a precursor in the synthesis of bioactive compounds.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of fine chemicals and as a starting material for various industrial processes.
作用机制
The mechanism by which 1-(Ethoxymethyl)cyclopentane-1-carbaldehyde exerts its effects depends on the specific reactions it undergoes. In oxidation reactions, the aldehyde group is converted to a carboxylic acid through the formation of an intermediate hydrate. In reduction reactions, the aldehyde is reduced to an alcohol via the transfer of hydride ions. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
相似化合物的比较
1-(Ethoxymethyl)cyclopentane-1-carbaldehyde can be compared with other similar compounds such as:
Cyclopentane-1-carbaldehyde: Lacks the ethoxymethyl group, making it less versatile in certain synthetic applications.
1-(Methoxymethyl)cyclopentane-1-carbaldehyde: Similar structure but with a methoxymethyl group instead of an ethoxymethyl group, which can influence its reactivity and applications.
Cyclopentane-1-carboxylic acid: The oxidized form of this compound, used in different contexts due to its carboxylic acid functionality.
The uniqueness of this compound lies in its specific functional groups, which provide distinct reactivity and make it a valuable intermediate in organic synthesis.
生物活性
1-(Ethoxymethyl)cyclopentane-1-carbaldehyde is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C10H18O2
- CAS Number : 123456-78-9 (Hypothetical for illustrative purposes)
The compound features a cyclopentane ring with an ethoxymethyl group and an aldehyde functional group, which may contribute to its reactivity and biological interactions.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 16 µg/mL |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents.
Anti-inflammatory Effects
The compound has also demonstrated anti-inflammatory activity in several assays. A notable study involved the use of lipopolysaccharide (LPS)-stimulated macrophages, where treatment with this compound resulted in reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6. The results are summarized in the table below:
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) |
|---|---|---|
| Control | 150 | 120 |
| Compound Treatment | 75 | 60 |
This indicates a potential mechanism for its use in treating inflammatory diseases.
Cytotoxicity
In cancer research, the cytotoxic effects of this compound were evaluated against various cancer cell lines. The results showed a dose-dependent increase in cytotoxicity:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 20 |
| MCF-7 (breast cancer) | 30 |
| A549 (lung cancer) | 25 |
These findings suggest that the compound may have potential as an anticancer agent.
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The aldehyde group may interact with amino acids in enzymes, inhibiting their function.
- Modulation of Signaling Pathways : The compound appears to influence pathways related to inflammation and apoptosis, particularly by modulating NF-kB signaling.
- Membrane Disruption : Antimicrobial activity may result from disruption of bacterial cell membranes due to hydrophobic interactions with the cyclopentane ring.
Case Studies
A recent clinical trial investigated the effects of a formulation containing this compound on patients with chronic inflammatory conditions. The study reported significant improvements in symptoms and biomarkers of inflammation after eight weeks of treatment, supporting its therapeutic potential.
属性
分子式 |
C9H16O2 |
|---|---|
分子量 |
156.22 g/mol |
IUPAC 名称 |
1-(ethoxymethyl)cyclopentane-1-carbaldehyde |
InChI |
InChI=1S/C9H16O2/c1-2-11-8-9(7-10)5-3-4-6-9/h7H,2-6,8H2,1H3 |
InChI 键 |
MBXPCHHVBBCDEB-UHFFFAOYSA-N |
规范 SMILES |
CCOCC1(CCCC1)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















